molecular formula C16H17FN2O3 B3511022 1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid

1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid

Cat. No.: B3511022
M. Wt: 304.32 g/mol
InChI Key: JJIHMZMZZJCBPX-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl group, a fluorine atom, a pyrrolidinyl group, and a carboxylic acid moiety. The presence of these functional groups contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This is achieved through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

    Introduction of the fluorine atom: Fluorination is often carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Incorporation of the pyrrolidinyl group: This step involves nucleophilic substitution reactions using pyrrolidine and appropriate leaving groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and pyrrolidinyl positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Pyrrolidine in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use as an antibiotic and its efficacy against various bacterial strains.

    Industry: Used in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV.

Comparison with Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a similar core structure but different stereochemistry and substituents.

    Norfloxacin: A quinolone with a similar mechanism of action but different substituents.

Uniqueness: 1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of the pyrrolidinyl group, in particular, enhances its binding affinity to bacterial enzymes, making it a potent antimicrobial agent.

Properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3/c1-2-18-9-11(16(21)22)15(20)10-7-12(17)14(8-13(10)18)19-5-3-4-6-19/h7-9H,2-6H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIHMZMZZJCBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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